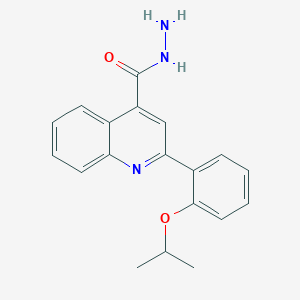

2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide

Descripción

2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide (CAS: 956576-43-5) is a quinoline derivative featuring a carbohydrazide moiety at the C-4 position and a 2-isopropoxyphenyl substituent at the C-2 position of the quinoline core. Quinoline derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound is synthesized via condensation reactions involving quinoline-4-carbohydrazide precursors and substituted aldehydes or acyl chlorides, as exemplified in related derivatives . Its structural hybridity makes it a candidate for targeting microbial DNA gyrase and cancer cell proliferation .

Propiedades

IUPAC Name |

2-(2-propan-2-yloxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12(2)24-18-10-6-4-8-14(18)17-11-15(19(23)22-20)13-7-3-5-9-16(13)21-17/h3-12H,20H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMHEDDVVCZSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169594 | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-43-5 | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The compound can undergo substitution reactions, where the isopropoxy or carbohydrazide groups are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

1.1 Mechanism of Action

The quinoline framework is known for its biological activity, particularly in targeting cancer cells. The compound's structure allows it to interact with various molecular targets involved in cancer progression. Recent studies have demonstrated that derivatives of quinoline can inhibit the Bcl-2 protein, a key player in cancer cell survival, thereby promoting apoptosis in cancerous cells .

1.2 Case Studies

- Breast Cancer : A study involving quinoline derivatives, including those similar to 2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide, showed significant cytotoxic effects against the MCF-7 breast cancer cell line. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics .

- Pancreatic Cancer : Research has indicated that quinoline derivatives can be developed into drugs specifically targeting pancreatic cancer cells, showcasing the compound's potential in developing targeted therapies .

Antimicrobial Properties

2.1 Mechanism of Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death, making these compounds potential candidates for antibiotic development .

2.2 Case Studies

- Staphylococcus aureus : Compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with some derivatives showing MIC values lower than standard antibiotics .

- Mycobacterium tuberculosis : Quinoline derivatives have also been explored for their efficacy against Mycobacterium tuberculosis, indicating their broad-spectrum antimicrobial potential .

Other Therapeutic Applications

3.1 Anti-inflammatory Effects

Preliminary studies suggest that quinoline-based compounds may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

3.2 Neuroprotective Effects

Research into quinoline derivatives has also indicated potential neuroprotective effects, which may offer therapeutic avenues for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize hydrazine derivatives and various aryl halides under controlled conditions to achieve the desired compound .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The biological and physicochemical properties of quinoline-4-carbohydrazides are highly dependent on the substituents attached to the phenyl ring at the C-2 position. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. In contrast, ethoxy and isopropoxy groups (electron-donating) may increase lipophilicity, affecting membrane permeability .

Key Findings :

- Antimicrobial Potency : The 2-isopropoxyphenyl derivative exhibits superior activity against S. aureus compared to bromophenyl analogs, likely due to enhanced membrane penetration .

- Anticancer Activity: Chalcone-hydrazide hybrids (e.g., N’-((Z)-1-(4-aminophenyl)-3-arylallylidene derivatives) show nanomolar IC₅₀ values, outperforming simpler carbohydrazides due to dual-targeting mechanisms .

Actividad Biológica

2-(2-Isopropoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a carbohydrazide functional group and an isopropoxy substituent on the phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of 302.35 g/mol. The presence of the isopropoxy group may influence its solubility and interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Binding Affinity : It can bind to target proteins, altering their activity. For instance, studies have indicated that quinoline derivatives can interact with kinases involved in cancer progression .

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, quinoline derivatives have shown IC values ranging from 0.137 to 0.583 µg/mL against these cell lines .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | MCF-7 | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Quinoline derivatives are known for their broad-spectrum antibacterial properties. Studies suggest that they inhibit bacterial growth by disrupting essential cellular processes .

Case Studies

- Study on Anticancer Activity : A study synthesized several quinoline derivatives and evaluated their antiproliferative effects against HepG2 and MCF-7 cell lines. The results indicated that certain derivatives had potent activity comparable to established anticancer drugs .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against various pathogens. The results highlighted the ability of these compounds to inhibit bacterial growth effectively .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, emphasizing the importance of specific substituents in enhancing biological activity:

- Substituent Influence : The presence of electron-donating or withdrawing groups significantly affects the compound's reactivity and biological properties.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their molecular targets, facilitating the design of more potent analogs .

Q & A

Q. How can computational methods predict toxicity and off-target effects?

- Methodology :

- ADMET prediction : Use SwissADME to assess blood-brain barrier permeability and hepatotoxicity .

- Phospholipidosis risk : Apply Molecular Operating Environment (MOE) to evaluate cationic amphiphilic drug (CAD) potential .

Methodological Notes

- Contradictions in evidence : Variations in antimicrobial potency (e.g., vs. 16) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines.

- Critical parameters : Hydrazide stability is pH-sensitive; avoid prolonged exposure to acidic/basic conditions during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.